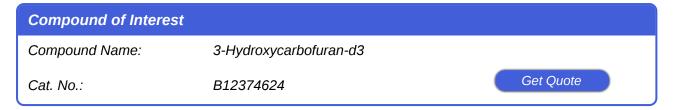


An In-depth Technical Guide to 3-Hydroxycarbofuran-d3: Properties, Analysis, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Hydroxycarbofuran-d3**, a deuterated analog of a major metabolite of the carbamate insecticide, carbofuran. This document details its application as an internal standard in analytical methodologies, provides exemplary experimental protocols, and illustrates the metabolic pathway of its parent compound.

Core Chemical Properties

3-Hydroxycarbofuran-d3 is a stable isotope-labeled form of 3-hydroxycarbofuran. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but mass-shifted, allowing for precise differentiation.

Table 1: Chemical and Physical Properties of 3-Hydroxycarbofuran-d3



Property	Value	Source(s)
Chemical Name	3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (methyl-d3)carbamate	[1]
CAS Number	1794759-59-3	[2][3]
Molecular Formula	C12H12D3NO4	[2]
Molecular Weight	240.27 g/mol	[2][3]
Purity	Typically ≥98%	[4][5]
Appearance	White to off-white solid	[6]
Solubility	Soluble in methanol and chloroform	[6][7]
Storage	Recommended at -20°C	[6]

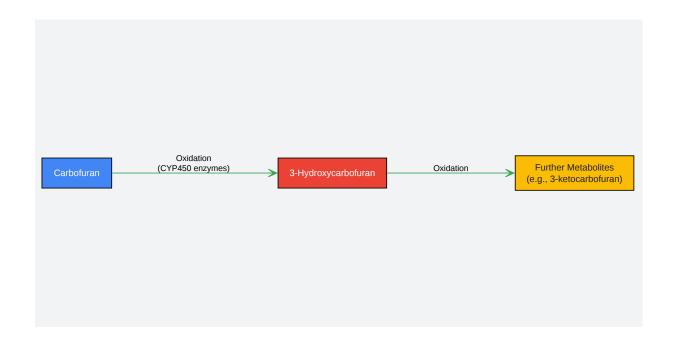
Role as a Deuterated Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like **3-Hydroxycarbofuran-d3** are invaluable. They serve as internal standards to correct for variations that can occur during sample preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention. This coelution and similar behavior allow for more accurate and precise quantification of the target analyte.[2][5]

Metabolic Pathway of Carbofuran

3-Hydroxycarbofuran is a primary metabolite of carbofuran, a broad-spectrum insecticide. The metabolic conversion of carbofuran is a critical aspect of its toxicology and environmental fate. The primary metabolic transformation involves the oxidation of the furan ring to form 3-hydroxycarbofuran. This metabolite is also an active cholinesterase inhibitor.[7] The following diagram illustrates the metabolic pathway of carbofuran.





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Caption: Metabolic pathway of Carbofuran to 3-Hydroxycarbofuran.

Experimental Protocols

The following are representative experimental protocols for the analysis of 3-hydroxycarbofuran, in which **3-Hydroxycarbofuran-d3** would be used as an internal standard. These methods are based on established analytical procedures for carbofuran and its metabolites.

UPLC-MS/MS Method for the Determination of 3-Hydroxycarbofuran in Biological Matrices

This protocol is adapted from a method for the analysis of carbofuran and 3-hydroxycarbofuran in duck liver and is suitable for other biological tissues.[1][3]



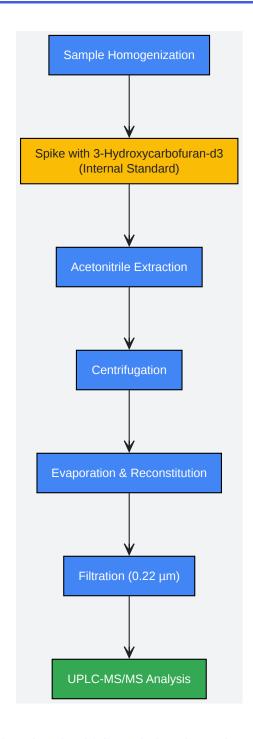
Sample Preparation:

- Homogenize 1.0 g of the tissue sample with 4.0 mL of acetonitrile.
- Add a known concentration of 3-Hydroxycarbofuran-d3 (internal standard) to the homogenate.
- Vortex the mixture for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1.0 mL of the initial mobile phase.
- Filter the solution through a 0.22 μm syringe filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
 - 3-Hydroxycarbofuran: m/z 238.1 → 181.1
 - 3-Hydroxycarbofuran-d3: m/z 241.1 → 184.1





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Caption: Workflow for UPLC-MS/MS analysis.

HPLC-DAD Method for the Determination of 3-Hydroxycarbofuran



This protocol is based on a high-pressure liquid chromatography with a diode array detector (HPLC-DAD) method for the analysis of carbofuran and 3-hydroxycarbofuran in various animal tissues.

Sample Preparation:

- Extract 2 g of homogenized tissue with 10 mL of acetonitrile by shaking for 15 minutes.
- Add a known concentration of **3-Hydroxycarbofuran-d3**.
- Centrifuge the sample at 4,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter the solution through a 0.45 μm filter prior to HPLC analysis.

HPLC-DAD Conditions:

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of water and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detector: Diode array detector set to monitor at the wavelength of maximum absorbance for 3-hydroxycarbofuran (approximately 280 nm).

Synthesis Overview

While a detailed, step-by-step synthesis protocol for **3-Hydroxycarbofuran-d3** is not readily available in the public domain, the general approach involves the synthesis of the non-deuterated 3-hydroxycarbofuran, followed by the introduction of the deuterated methyl group. The synthesis of 3-hydroxycarbofuran itself is typically achieved through the metabolic conversion of carbofuran by microsomal enzymes or through multi-step chemical synthesis.



The synthesis of carbofuran often starts from catechol, which undergoes a series of reactions to form the benzofuran ring structure, followed by carbamoylation. The introduction of the hydroxyl group at the 3-position is a key challenge in the chemical synthesis. For the deuterated analog, a deuterated methylating agent would be used in the final carbamoylation step.

Conclusion

3-Hydroxycarbofuran-d3 is an essential tool for researchers and scientists in the fields of toxicology, environmental science, and drug metabolism. Its use as an internal standard in sensitive analytical methods like UPLC-MS/MS and HPLC-DAD ensures the accuracy and reliability of quantitative data. Understanding its chemical properties and the metabolic pathways of its parent compound, carbofuran, is crucial for its effective application in research and regulatory monitoring.

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